N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16366569
InChI: InChI=1S/C16H16ClN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23)
SMILES:
Molecular Formula: C16H16ClN5O
Molecular Weight: 329.78 g/mol

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16366569

Molecular Formula: C16H16ClN5O

Molecular Weight: 329.78 g/mol

* For research use only. Not for human or veterinary use.

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H16ClN5O
Molecular Weight 329.78 g/mol
IUPAC Name N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-5-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H16ClN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23)
Standard InChI Key XZUNGFGSWHLSPB-UHFFFAOYSA-N
Canonical SMILES C1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Introduction

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound that incorporates a bicyclo[2.2.1]hept-5-en-2-ylmethyl group attached to a benzamide core, which is further substituted with a chloro and a tetrazolyl group. This compound is part of a broader class of benzamides, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis and Preparation

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide would typically involve several steps, including the formation of the benzamide core, introduction of the chloro and tetrazolyl groups, and attachment of the bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety. Specific synthesis routes may vary based on available starting materials and desired yields.

Biological Activity

Benzamides with tetrazole substitutions have been explored for their potential biological activities, including antimicrobial and anticancer effects. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group may contribute to the compound's ability to interact with biological targets, potentially enhancing its efficacy or specificity.

Research Findings and Applications

While specific research findings on N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide are not detailed in the available sources, compounds with similar structures have been investigated for their pharmacological properties. The incorporation of a tetrazole ring and a bicyclic system suggests potential applications in drug discovery, particularly in areas requiring novel bioactive molecules.

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